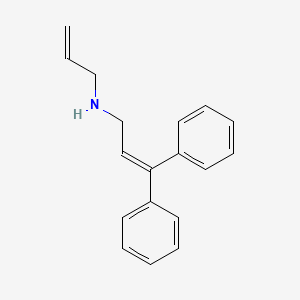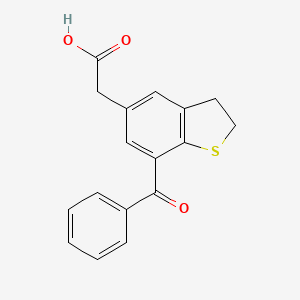
6-Methoxy-3,5-dinitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3,5-dinitropyridin-2-amine is an organic compound with the chemical formula C6H6N4O4. It is characterized by a pyridine ring substituted with methoxy and dinitro groups. This compound is known for its yellow to orange-yellow crystalline appearance and is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3,5-dinitropyridin-2-amine typically involves a nitration reaction. One common method includes the following steps:
Nitration of Pyridine: The starting material, 3,5-dinitropyridine, undergoes nitration to introduce nitro groups at the 3 and 5 positions.
Methoxylation: The nitrated pyridine is then reacted with methanol in the presence of a base to introduce the methoxy group at the 6 position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-3,5-dinitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming diamino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxides of the original compound.
Reduction Products: Diamino derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
6-Methoxy-3,5-dinitropyridin-2-amine has several applications in scientific research:
Organic Chemistry: It is used in the synthesis of heterocyclic compounds and as a precursor for various organic reactions.
Biochemistry: The compound is employed in the development of fluorescent probes for detecting biothiols.
Materials Science: It serves as a dopant in organic field-effect transistors and as a precursor for nitrogen-containing heterocycles.
Biomedical Science: Derivatives of this compound have been studied for their potential as platelet inhibitors.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,5-dinitropyridin-2-amine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in electron transfer reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological applications .
Comparison with Similar Compounds
6-Methyl-3,5-dinitropyridin-2-amine: Similar in structure but with a methyl group instead of a methoxy group.
3,5-Dinitropyridine: Lacks the methoxy group but shares the dinitro substitution pattern.
Uniqueness: 6-Methoxy-3,5-dinitropyridin-2-amine is unique due to the presence of both methoxy and dinitro groups, which confer distinct chemical reactivity and physical properties. This combination of functional groups makes it versatile for various applications in research and industry .
Properties
CAS No. |
106015-13-8 |
|---|---|
Molecular Formula |
C6H6N4O5 |
Molecular Weight |
214.14 g/mol |
IUPAC Name |
6-methoxy-3,5-dinitropyridin-2-amine |
InChI |
InChI=1S/C6H6N4O5/c1-15-6-4(10(13)14)2-3(9(11)12)5(7)8-6/h2H,1H3,(H2,7,8) |
InChI Key |
QWGRGJKYXUUFTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


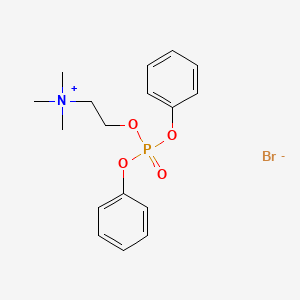
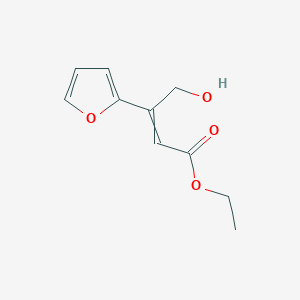
![9,10-Bis[(naphthalen-1-YL)methyl]anthracene](/img/structure/B14338097.png)
![5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14338107.png)
![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
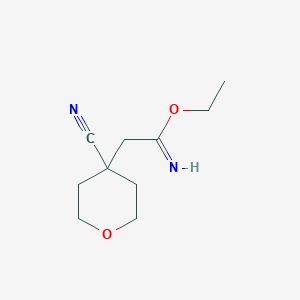

![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)
![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
